An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate
An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxo-4-phenylbutyrate, with the CAS number 6270-17-3 , is a butyrophenone derivative that serves as a key intermediate in various organic syntheses.[1][2] Its chemical structure, featuring a keto-ester functionality, makes it a versatile building block for the preparation of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and analysis, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental properties of Ethyl 4-oxo-4-phenylbutyrate are summarized in the table below, offering a clear reference for experimental design and implementation.
| Property | Value | Reference(s) |
| CAS Number | 6270-17-3 | [3][4] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][3] |
| Molecular Weight | 206.24 g/mol | [1][4] |
| IUPAC Name | ethyl 4-oxo-4-phenylbutanoate | [5] |
| Synonyms | Ethyl 4-oxo-4-phenylbutanoate, Benzenebutanoic acid, γ-oxo-, ethyl ester | [3] |
| LogP | 2.29 | [3] |
| Purity | >95% | [6] |
Synthesis of Ethyl 4-oxo-4-phenylbutyrate
A plausible synthetic route to Ethyl 4-oxo-4-phenylbutyrate involves the Friedel-Crafts acylation of benzene with a derivative of succinic acid, such as succinic anhydride, followed by esterification. The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching substituents to aromatic rings.[7][8][9]
General Experimental Protocol: Friedel-Crafts Acylation
While a specific, detailed protocol for the synthesis of Ethyl 4-oxo-4-phenylbutyrate was not found in the provided search results, a general procedure for a related Friedel-Crafts acylation is described below for illustrative purposes. This reaction typically involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[10]
Materials:
-
Succinic anhydride
-
Dry benzene (or other suitable aromatic substrate)
-
Anhydrous aluminum chloride (AlCl₃)
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Water
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Hydrochloric acid (HCl)
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Ethanol (for esterification)
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Sulfuric acid (catalyst for esterification)
Procedure:
-
Acylation: In a suitable reaction vessel, succinic anhydride and dry benzene are combined.[10]
-
Powdered anhydrous aluminum chloride is added portion-wise with stirring. An exothermic reaction is expected with the evolution of hydrogen chloride gas.[10]
-
The reaction mixture is heated to reflux for a specified period to ensure complete reaction.[10]
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Work-up: After cooling, the reaction is quenched by the slow addition of water, followed by acidification with hydrochloric acid.[10]
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The excess benzene can be removed by steam distillation.[10] The resulting product, 4-oxo-4-phenylbutanoic acid, is then isolated.
-
Esterification: The crude 4-oxo-4-phenylbutanoic acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to yield Ethyl 4-oxo-4-phenylbutyrate.
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Purification: The final product is purified by techniques such as flash column chromatography.[11]
Caption: General Synthesis Workflow.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of Ethyl 4-oxo-4-phenylbutyrate. A reverse-phase (RP) HPLC method with straightforward conditions can be employed for its separation and analysis.[3]
Experimental Protocol: HPLC Analysis
Column: Newcrom R1[3] Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3] Detection: UV detection is typically suitable for this chromophoric compound, although the specific wavelength is not mentioned in the search results. Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]
Caption: HPLC Analytical Workflow.
Applications in Research and Drug Development
Ethyl 4-oxo-4-phenylbutyrate is primarily utilized as an intermediate in organic synthesis.[1] Its structure is a precursor to other molecules, such as levulinate, through reactions with carbenes.[1]
It is important to distinguish Ethyl 4-oxo-4-phenylbutyrate (CAS 6270-17-3) from its isomers, such as Ethyl 2-oxo-4-phenylbutyrate (CAS 64920-29-2) and Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1), as they have distinct applications. For instance, Ethyl 2-oxo-4-phenylbutyrate is a key intermediate in the synthesis of ACE inhibitors like Lisinopril.[12][13] Ethyl 3-oxo-4-phenylbutanoate is used to synthesize pyrazolone derivatives with analgesic and anti-inflammatory properties, and it plays a role in preparing compounds that modulate AP-1 and NF-κB signaling pathways.[14]
The biological activity of the related compound 4-phenylbutyrate (4-PBA) has been studied extensively. 4-PBA acts as a chemical chaperone, reducing endoplasmic reticulum stress, and has shown therapeutic potential in a variety of diseases.[15] However, specific biological activities or involvement in signaling pathways for Ethyl 4-oxo-4-phenylbutyrate have not been detailed in the provided search results.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 4-oxo-4-phenylbutyrate is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment should be worn when handling this compound.
Conclusion
Ethyl 4-oxo-4-phenylbutyrate is a valuable chemical intermediate with well-defined physicochemical properties. While detailed, specific synthesis protocols and direct biological applications are not extensively documented in the available literature, its structural similarity to other key pharmaceutical intermediates suggests its potential as a building block in drug discovery and development. The analytical methods for its characterization are straightforward, enabling quality control and further investigation into its reactivity and potential applications. Researchers are encouraged to exercise appropriate safety precautions when handling this compound.
References
- 1. Ethyl 4-oxo-4-phenylbutyrate | 6270-17-3 | GAA27017 [biosynth.com]
- 2. Ethyl 4-oxo-4-phenylbutyrate | CymitQuimica [cymitquimica.com]
- 3. Ethyl 4-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 4. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-oxo-4-phenylbutanoate 95.00% | CAS: 6270-17-3 | AChemBlock [achemblock.com]
- 6. keyorganics.net [keyorganics.net]
- 7. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. nbinno.com [nbinno.com]
- 13. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
